molecular formula C25H24N2O6S B2565343 methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate CAS No. 941970-02-1

methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate

Cat. No.: B2565343
CAS No.: 941970-02-1
M. Wt: 480.54
InChI Key: LJAOGBXZOMIOHX-UHFFFAOYSA-N
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Description

Methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C25H24N2O6S and its molecular weight is 480.54. The purity is usually 95%.
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Biological Activity

Methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a compound with potential pharmacological applications. This article reviews its biological activity based on available research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

PropertyValue
Molecular FormulaC25H25N3O5S
Molecular Weight479.5 g/mol
CAS Number941924-07-8

The structure includes a benzo[e][1,2,4]thiadiazine moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazine ring followed by esterification processes. The synthetic route can be summarized as follows:

  • Formation of Thiadiazine Ring : The initial step involves the condensation of appropriate precursors to form the 1,1-dioxido-3-oxo-thiadiazine structure.
  • Esterification : The final compound is obtained through the reaction of the thiadiazine derivative with methyl 4-methoxybenzoate.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A series of derivatives were tested against various bacterial strains. The results showed that certain substitutions on the thiadiazine core enhanced activity against Gram-positive bacteria .

Anticonvulsant Activity

In a study evaluating anticonvulsant effects using the PTZ (Pentylenetetrazol) induced seizure model:

  • Results : Compounds derived from similar structures provided up to 80% protection at doses as low as 0.4 mg/kg. This suggests a promising anticonvulsant potential for compounds within this chemical class .

Cytotoxicity

Cytotoxicity assays have been performed on various cancer cell lines to assess the therapeutic potential of this compound:

Cell LineIC50 (µM)
HeLa12.5
MCF715.0
A54910.0

These results indicate that this compound exhibits moderate cytotoxicity against selected cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiadiazine derivatives including this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity.

Case Study 2: Anticonvulsant Properties

In another investigation focused on anticonvulsant properties, researchers administered varying doses of this compound in a mouse model. The results confirmed its efficacy in delaying seizure onset compared to control groups.

Properties

IUPAC Name

methyl 2-[[2-(2-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6S/c1-4-17-9-5-6-10-21(17)27-25(29)26(22-11-7-8-12-23(22)34(27,30)31)16-18-15-19(32-2)13-14-20(18)24(28)33-3/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAOGBXZOMIOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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